REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH:4](=[O:8])[CH2:5][CH2:6][CH3:7].[CH:9](=[O:13])C(C)C>>[CH3:1][CH2:2][CH2:3][CH:9]([OH:13])[CH:5]([CH:4]=[O:8])[CH2:6][CH3:7]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pure n-butanal is separated from the reaction mixture by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C(CC)C=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |